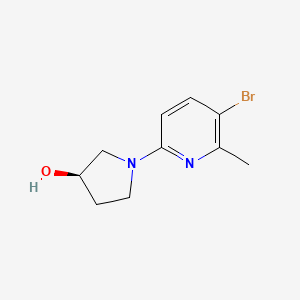![molecular formula C24H22N2O3 B7637372 N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637372.png)
N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide, also known as ML346, is a small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. ML346 is a selective activator of the nuclear factor erythroid-derived 2-like 2 (Nrf2) pathway, which plays a crucial role in the regulation of cellular antioxidant and detoxification responses.
Mécanisme D'action
N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide activates the Nrf2 pathway by binding to the Kelch-like ECH-associated protein 1 (Keap1), which is a negative regulator of Nrf2. The binding of this compound to Keap1 disrupts the Keap1-Nrf2 interaction, leading to the stabilization and translocation of Nrf2 to the nucleus. Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the upregulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the upregulation of antioxidant and detoxification genes, the reduction of oxidative stress and inflammation, and the protection of cells against various forms of cellular stress. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide is its selectivity for the Nrf2 pathway, which reduces the potential for off-target effects. This compound has also been shown to be stable in various biological matrices, including plasma and brain tissue. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness in certain disease models.
Orientations Futures
There are several future directions for the development of N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide and related compounds. One potential direction is the optimization of the potency and selectivity of this compound, which may improve its therapeutic efficacy. Another direction is the evaluation of this compound in additional disease models, including cardiovascular disease and metabolic disorders. Finally, the development of this compound as a potential therapeutic agent for the treatment of age-related diseases, such as Alzheimer's disease, is an area of active research.
Méthodes De Synthèse
The synthesis of N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide involves a multi-step process that includes the formation of key intermediates and the final coupling reaction. The starting material for the synthesis is 2-methoxybenzoic acid, which is converted to the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzamide to form the amide intermediate. The amide intermediate is then coupled with 2,3-dihydro-1H-indene-5-carboxylic acid to form this compound.
Applications De Recherche Scientifique
N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and inflammation. This compound has been shown to activate the Nrf2 pathway, which leads to the upregulation of antioxidant and detoxification genes, resulting in the protection of cells against oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-22-8-3-2-7-21(22)26-23(27)17-11-13-20(14-12-17)25-24(28)19-10-9-16-5-4-6-18(16)15-19/h2-3,7-15H,4-6H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRDYSWUFFKXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-chloropyridin-2-yl)methyl]-N-(2,2,2-trifluoroethyl)piperazine-1-carboxamide](/img/structure/B7637302.png)



![4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile](/img/structure/B7637322.png)



![N-[(R)-Tetralin-1-yl]acrylamide](/img/structure/B7637342.png)

![2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7637351.png)


![N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637368.png)